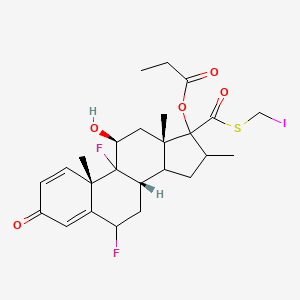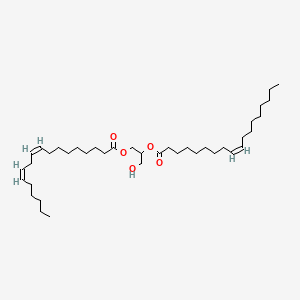
rac 1-Myristoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Myristoyl-3-chloropropanediol: is a monoacylglycerol of myristic acid, a fatty acid ester found in various vegetable oils . It is characterized by the presence of a hydroxyl group and a chlorine atom, which enable further derivatization or substitution reactions . The compound has a molecular formula of C17H33ClO3 and a molecular weight of 320.90 g/mol .
Mechanism of Action
Target of Action
rac 1-Myristoyl-3-chloropropanediol is a monoacylglycerol of myristic acid . It is a fatty acid ester found in a variety of vegetable oils
Mode of Action
The compound’s hydroxyl group enables further derivatization or replacement with other reactive functional groups . The chlorine is a good leaving group and can undergo substitution reactions . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: : rac 1-Myristoyl-3-chloropropanediol can be synthesized through the esterification of myristic acid with 3-chloropropane-1,2-diol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: : Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: : rac 1-Myristoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions: : Common reagents used in these reactions include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed: : Major products formed from these reactions include substituted glycerol derivatives, carbonyl compounds, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac 1-Myristoyl-3-chloropropanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various glycerol derivatives.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of lipid-based drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other monoacylglycerols such as 1-palmitoyl-3-chloropropanediol and 1-stearoyl-3-chloropropanediol .
Uniqueness: : rac 1-Myristoyl-3-chloropropanediol is unique due to its specific fatty acid chain length (myristic acid) and the presence of a chlorine atom, which provides distinct chemical reactivity and biological properties compared to other monoacylglycerols.
Properties
CAS No. |
30557-03-0 |
|---|---|
Molecular Formula |
C17H33ClO3 |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
1-chloro-3,3-dihydroxyheptadecan-4-one |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17(20,21)14-15-18/h20-21H,2-15H2,1H3 |
InChI Key |
AJKXGBYZSYGOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
Synonyms |
Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


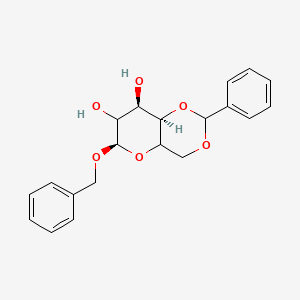
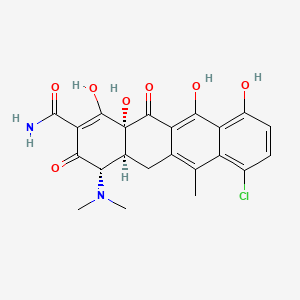
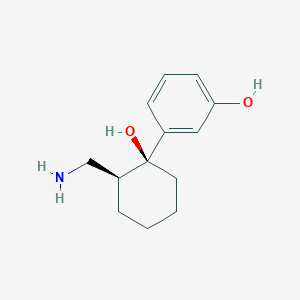
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
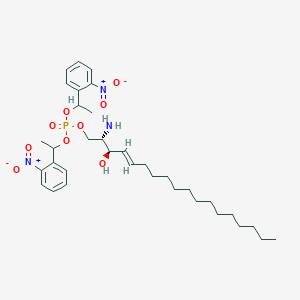
![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
